1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula CHNO and a molecular weight of approximately 169.14 g/mol. It belongs to the class of pyrimidine derivatives, which are characterized by their aromatic nitrogen-containing ring structures. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves several key steps:
In industrial applications, continuous flow reactors and optimized reaction conditions are employed to enhance yield and scalability.
The molecular structure of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features:
This configuration contributes to its chemical reactivity and biological activity. The compound's planar structure allows for effective interactions with biological targets.
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide participates in various chemical reactions:
These reactions enable the generation of various substituted derivatives with enhanced properties.
The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide primarily involves its interaction with specific molecular targets in biological systems:
The compound is known to inhibit Protein Tyrosine Kinase (PTK), an enzyme involved in various signaling pathways that regulate cell growth and metabolism. By binding to the active site of PTK, it disrupts normal cellular signaling processes .
Research indicates that this inhibition can lead to significant biological effects, including antimicrobial and antiviral activities. The compound's ability to interfere with enzyme activity suggests potential therapeutic applications against microbial infections.
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several notable applications in scientific research:
Research continues to explore its full range of applications and efficacy in treating microbial infections and other health-related issues.
Structurally, 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (C₆H₇N₃O₃; MW 169.14 g/mol) belongs to the 5-substituted uracil pharmacophore family, distinguished by its dual functionalization: a methyl group at the N1 position and a carboxamide (-C(O)NH₂) at C5 [3] [4]. This configuration diverges significantly from canonical uracil derivatives:
Table 1: Classification of Key Uracil C5 Derivatives
Compound Name | CAS Number | C5 Substituent | N1 Modification | Molecular Formula |
---|---|---|---|---|
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 78999-61-8 | -C(O)NH₂ | -CH₃ | C₆H₇N₃O₃ |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | 14383-42-7 | -COOH | -CH₃ | C₆H₆N₂O₄ |
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 42821-92-1 | -COOCH₃ | -H | C₆H₆N₂O₄ |
The compound emerged as a synthetic analog during explorations of uracil’s chemical space in the late 20th century, primarily as an intermediate for nucleoside modification and enzyme inhibition studies:
The molecule’s bioactivity potential stems from three interconnected structural domains:
Table 2: Key Physicochemical Properties
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₆H₇N₃O₃ | Confirmatory elemental analysis |
Molecular Weight | 169.14 g/mol | Calculated from formula |
Monoisotopic Mass | 169.0487 Da | MS-ESI |
Predicted CCS ([M+H]⁺) | 130.6 Ų | Computational modeling [3] |
Hydrogen Bond Donors | 3 | -NH₂ (2H) and N3-H (1H) |
Hydrogen Bond Acceptors | 5 | O2, O4, C5=O, and carboxamide O/N |
Despite its intriguing features, comprehensive characterization of this carboxamide derivative remains incomplete, highlighting several research priorities:
Table 3: Critical Research Gaps and Proposed Approaches
Knowledge Gap | Current Status | Recommended Research Approach |
---|---|---|
Comprehensive target identification | Limited to theoretical enzyme associations | Affinity chromatography + MS proteomics |
SAR relative to C5 analogs | Fragmentary; no systematic comparisons | Synthesis of C5 ester/acid/carboxamide series with biochemical screening |
In vivo bioavailability | No pharmacokinetic data available | Rodent studies with IV/PO dosing and LC-MS/MS analysis |
Solid-state characterization | Undefined polymorphism and solubility | X-ray crystallography + kinetic solubility assays |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0